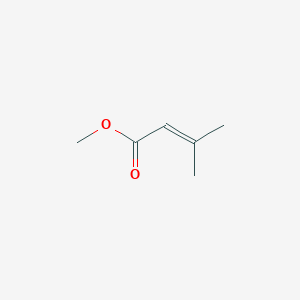

Méthyl 3-méthylbut-2-énoate

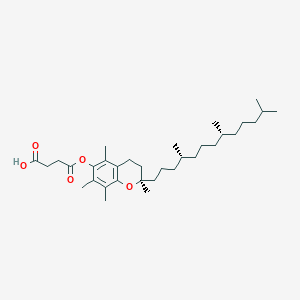

Vue d'ensemble

Description

Methyl 3-methyl-2-butenoate is an α,β-unsaturated ester. It is reported as overripe fruity, ethereal odorant, responsible for the aroma of snake fruit .

Synthesis Analysis

Methyl 3-methyl-2-butenoate can be synthesized from Methanol and 3,3-Dimethylacrylic acid . The synthesis process involves the use of a condenser tube, a thermometer, isoponic acid, methanol, ionic liquid [MIMPS] [HSO4-], and catalyst NiW/Al-CA .

Molecular Structure Analysis

The molecular formula of Methyl 3-methyl-2-butenoate is C6H10O2 . The structure of this compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

The reaction kinetics of hydrogen addition reactions to methyl butenoate have been studied . It was found that it is easier for the H atom to add to the C-C than to the C-O bond because of the lower barrier heights .

Physical And Chemical Properties Analysis

Methyl 3-methyl-2-butenoate is a liquid at room temperature . It has a refractive index of 1.4364 (lit.) , a boiling point of 70-75 °C/60 mmHg (lit.) , and a density of 0.873 g/mL at 25 °C .

Applications De Recherche Scientifique

Synthèse Organique

Méthyl 3-méthylbut-2-énoate: est une matière première précieuse en synthèse organique. Sa structure d'ester α,β-insaturé en fait un intermédiaire polyvalent pour diverses réactions chimiques. Il peut participer à des additions de Michael, des condensations d'Aldol et peut agir comme un diénophile dans les réactions de Diels-Alder . Ce composé est particulièrement utile pour synthétiser des architectures moléculaires complexes présentes dans les produits naturels et les produits pharmaceutiques.

Chimie des Arômes

Ce composé a été identifié comme ayant une odeur fruitée surmûrie et éthérée, contribuant au profil aromatique de certains fruits comme le salak . Il est utilisé dans l'étude de la chimie des arômes et le développement d'agents aromatisants artificiels qui imitent les senteurs de fruits naturels.

Chimie des Polymères

Méthyl 3,3-diméthylacrylate: sert de monomère dans la production de polymères. En raison de sa double liaison réactive, il peut être polymérisé en diverses structures polymériques, qui sont ensuite utilisées dans les revêtements, les adhésifs et comme composants dans les matériaux composites .

Intermédiaires Pharmaceutiques

Dans l'industrie pharmaceutique, ce composé est utilisé pour synthétiser des intermédiaires qui sont cruciaux pour le développement d'ingrédients pharmaceutiques actifs (API). Sa réactivité permet l'introduction de groupes fonctionnels qui sont essentiels en chimie médicinale de la conception de médicaments .

Produits Agrochimiques

La réactivité du This compound s'étend également au domaine des produits agrochimiques, où il est utilisé pour créer des intermédiaires et des substances actives pour les pesticides et les herbicides. Sa capacité à former des liaisons esters stables est exploitée pour développer des composés ayant des activités biologiques spécifiques .

Industrie des Teintures et des Pigments

En tant qu'intermédiaire, le Méthyl 3,3-diméthylacrylate est impliqué dans la synthèse des teintures et des pigments. Son incorporation dans divers systèmes chromophores permet la création de colorants ayant les propriétés souhaitées pour les textiles, les encres et les revêtements .

Études du Coefficient de Vitesse

La cinétique réactionnelle du composé avec des radicaux tels que le radical NO₃ a été évaluée, fournissant des informations sur la chimie atmosphérique et les processus de dégradation des composés organiques dans l'environnement .

Science des Matériaux

En science des matériaux, le This compound est utilisé pour modifier les propriétés de surface des matériaux. Il peut être greffé sur des polymères ou d'autres substrats pour modifier l'hydrophobicité, l'adhésion et d'autres caractéristiques de surface importantes dans diverses applications industrielles .

Safety and Hazards

Methyl 3-methyl-2-butenoate is classified as a flammable liquid (Category 3), with hazard statement H226 . It is recommended to keep away from heat/sparks/open flames/hot surfaces . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Relevant Papers

The paper titled “Reaction kinetics of hydrogen addition reactions to methyl butenoate” provides valuable insights into the kinetics of hydrogen addition reactions of unsaturated methyl esters .

Mécanisme D'action

Target of Action

Methyl 3-methyl-2-butenoate, also known as Methyl 3,3-dimethylacrylate, is an α,β-unsaturated ester It is known to interact with radicals such as the no3 radical .

Mode of Action

The interaction of Methyl 3-methyl-2-butenoate with its targets, such as the NO3 radical, has been evaluated .

Biochemical Pathways

It is known that the compound can undergo reactions with radicals, which may influence various biochemical pathways .

Result of Action

It is reported as an overripe fruity, ethereal odorant, responsible for the aroma of snake fruit .

Action Environment

The action, efficacy, and stability of Methyl 3-methyl-2-butenoate can be influenced by various environmental factors. For instance, the compound is sensitive to light . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Furthermore, it is classified as a flammable liquid, indicating that its stability and action can be affected by exposure to heat or flame .

Propriétés

IUPAC Name |

methyl 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIBCCGGICGWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061283 | |

| Record name | 2-Butenoic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924-50-5 | |

| Record name | Methyl 3-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 3-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 3-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methyl-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-methyl-2-butenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YS6J4URT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

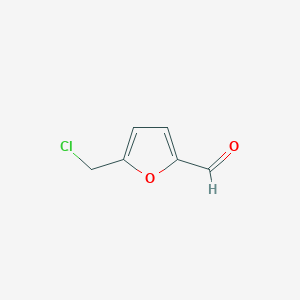

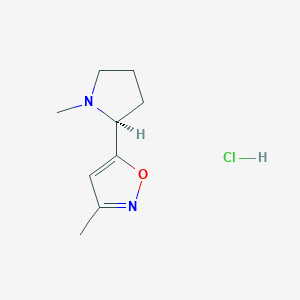

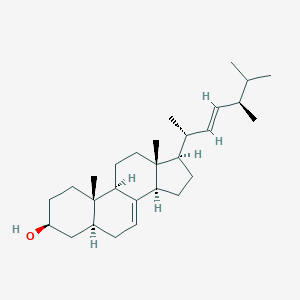

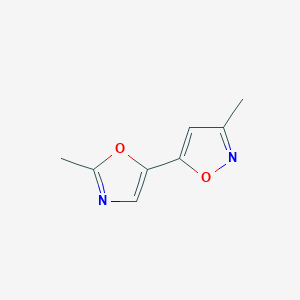

Feasible Synthetic Routes

Q & A

Q1: How does Methyl 3-methyl-2-butenoate act as an attractant for nematodes?

A1: Methyl 3-methyl-2-butenoate is a volatile compound produced by the predatory fungus Arthrobotrys oligospora. Research indicates that this compound mimics food cues attractive to nematodes, including Caenorhabditis elegans. This olfactory mimicry effectively lures nematodes into a trap set by the fungus. []

Q2: What is intriguing about the sex-specific response of Caenorhabditis elegans to Methyl 3-methyl-2-butenoate?

A2: Interestingly, Methyl 3-methyl-2-butenoate doesn't just mimic food cues; it also elicits a strong sex- and stage-specific attraction in various Caenorhabditis species. This suggests that the compound might mimic a sex pheromone in these nematode species, potentially interfering with their mating behavior. []

Q3: How do researchers study the olfactory response of Caenorhabditis elegans to Methyl 3-methyl-2-butenoate?

A3: Scientists utilize forward genetic screening to identify the multiple receptors in C. elegans involved in sensing Methyl 3-methyl-2-butenoate. They have determined that the olfactory neuron AWCs play a role in this response. Single-cell RNA-seq analysis helps researchers understand which G protein-coupled receptors (GPCRs) are expressed in AWC, shedding light on the molecular mechanisms of odorant recognition. []

Q4: What is the significance of Methyl 3-methyl-2-butenoate in snake fruit aroma?

A4: Methyl 3-methyl-2-butenoate contributes to the complex aroma profile of snake fruit (Salacca zalacca). It imparts an "overripe fruity, ethereal" note to the fruit's overall scent. [] Gas chromatography-olfactometry (GC-O) coupled with the nasal impact frequency (NIF) method identified this compound as a significant odor-active volatile in snake fruit. []

Q5: What are the primary applications of Methyl 3-methyl-2-butenoate in organic synthesis?

A5: Methyl 3-methyl-2-butenoate serves as a versatile starting material in organic synthesis. It undergoes silyl enolization to yield 1-Methoxy-3-methyl-1-trimethylsilyloxy-1,3-butadiene, a valuable diene for Diels-Alder reactions. This diene exhibits nucleophilic properties and can act as an alkene substrate in various chemical transformations. []

Q6: How is Methyl 3-methyl-2-butenoate utilized in the synthesis of Isotretinoin?

A6: Methyl 3-methyl-2-butenoate plays a crucial role in an efficient, commercially viable synthesis of Isotretinoin (13-cis isomer of vitamin A acid). The process involves a condensation reaction between the dienolate of Methyl 3-methyl-2-butenoate and β-ionylidene acetaldehyde. This reaction forms a lactone intermediate, which subsequently undergoes in situ ring-opening by methoxide anion, ultimately yielding Isotretinoin with high purity. []

Q7: What insights do mass spectrometry studies provide regarding the reactivity of Methyl 3-methyl-2-butenoate?

A7: Chemical ionization mass spectrometry (CIMS) studies using H2 and CH4 as reagent gases reveal that protonated Methyl 3-methyl-2-butenoate ([MH]+) not only loses methanol (CH3OH), but also undergoes CO or CH2CO loss accompanied by methoxy group migration. [] This suggests that protonation can occur at the double bond, leading to rearrangement reactions and characteristic fragmentation patterns. [] Similar rearrangements are observed in electron impact mass spectrometry. [] These findings highlight the reactivity of Methyl 3-methyl-2-butenoate and its propensity for structural rearrangements upon ionization.

Q8: Can Methyl 3-methyl-2-butenoate be used to synthesize cyclopropane derivatives?

A8: Yes, Methyl 3-methyl-2-butenoate is a precursor to 2,2-dimethyl cyclopropanecarboxylate, a valuable pharmaceutical intermediate. The synthesis involves a cyclopropanation reaction using diiodomethane and a zinc/copper catalyst. This method offers advantages such as simplicity, high yield, and cost-effectiveness. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)

![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)